REACTION_CXSMILES
|
[Mg].II.[Br:4][C:5]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][C:6]=1[CH2:7]Br.[CH3:15][CH2:16][O:17]CC>>[Br:4][C:5]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][C:6]=1[CH2:7][CH2:15][CH2:16][OH:17]
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
[Mg]
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
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Smiles
|
II
|
Name
|
|
Quantity
|
550 mL
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Type
|
reactant
|
Smiles
|
CCOCC
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Name
|
solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
296 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CBr)C=C(C=C1)SC
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Name
|
|
Quantity
|
250 mL
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Type
|
reactant
|
Smiles
|
CCOCC
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Type
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CUSTOM
|
Details
|
stirred
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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the remainder of the solution is then added dropwise so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reflux
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture is heated
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Type
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TEMPERATURE
|
Details
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under reflux for one hour
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Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 10°
|
Type
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CUSTOM
|
Details
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A stream of nitrogen gas that has been bubbled through a reservoir
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Type
|
ADDITION
|
Details
|
containing 48.0 g of ethylene oxide
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Type
|
ADDITION
|
Details
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is introduced into the reaction mixture
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Type
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ADDITION
|
Details
|
The addition of the ethylene oxide
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Type
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STIRRING
|
Details
|
The mixture is subsequently stirred as it
|
Type
|
CUSTOM
|
Details
|
warms to room temperature
|
Type
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STIRRING
|
Details
|
is stirred for four hours at room temperature
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
hydrolyzed by pouring on a mixture of 1 kg of ice and 55.0 g of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
Extraction with ether
|
Type
|
CUSTOM
|
Details
|
followed by conventional workup of the ether solution, yield 210.0 g of 3-(2 -bromo-5-(methylthio)phenyl)-1-propanol, bp, about 125°-127° (0.6mm)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)SC)CCCO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |